

Application Note: Quantification of Co-Codaprin Active Ingredients in Human Urine Samples

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Compound of Interest		
Compound Name:	co-Codaprin	
Cat. No.:	B167000	Get Quote

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the active ingredients of **co-codaprin**—paracetamol (acetaminophen) and codeine—and their major metabolites in human urine samples. A primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented, offering high selectivity and sensitivity for research, clinical, and forensic applications. Additionally, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is provided as a viable alternative. Detailed experimental protocols, sample preparation, and data analysis procedures are outlined. Quantitative data is summarized in structured tables for clear interpretation and comparison.

Introduction

Co-codaprin is a compound analgesic containing codeine phosphate and aspirin. However, it is often compounded with paracetamol instead of aspirin, in which case it is known as co-codamol. For the purposes of this protocol, we will address the quantification of paracetamol and codeine. Monitoring the levels of these compounds and their metabolites in urine is crucial for various applications, including pharmacokinetic studies, clinical toxicology, and monitoring patient adherence to prescribed therapy. Paracetamol is extensively metabolized in the liver, primarily to glucuronide and sulfate conjugates, with a small fraction converted to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Codeine is metabolized in the liver to codeine-6-glucuronide, norcodeine, and morphine, which is also pharmacologically active.[3]



Therefore, a comprehensive analytical method should ideally quantify the parent compounds and their key metabolites.

This protocol provides a detailed LC-MS/MS method for the simultaneous determination of paracetamol, paracetamol glucuronide, paracetamol sulfate, codeine, and morphine in urine. An alternative HPLC-UV method for the quantification of paracetamol is also described.

Experimental Protocols

LC-MS/MS Method for Simultaneous Quantification of Paracetamol, Codeine, and their Metabolites

This method is recommended for its high sensitivity and specificity.

- 1.1. Materials and Reagents
- Paracetamol, Paracetamol Glucuronide, Paracetamol Sulfate, Codeine, Morphine, and their respective deuterated internal standards (e.g., Paracetamol-d4, Codeine-d3, Morphine-d3)
- Formic acid, LC-MS grade
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Ultrapure water
- · Urine samples
- 1.2. Sample Preparation: Dilute-and-Shoot

The "dilute-and-shoot" method is a simple and rapid approach for preparing urine samples for LC-MS/MS analysis.[4]

- Thaw frozen urine samples at room temperature and vortex for 10 seconds.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[5]



- In a clean microcentrifuge tube, dilute 100 μ L of the supernatant with 900 μ L of a solution containing the internal standards in 10% methanol in water.
- · Vortex the mixture for 10 seconds.
- Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
- 1.3. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:

o 0-1 min: 5% B

1-5 min: 5-95% B

o 5-6 min: 95% B

6-6.1 min: 95-5% B

6.1-8 min: 5% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.



- Ionization Mode: Positive ESI for codeine and morphine; Negative ESI for paracetamol and its metabolites.
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for each analyte and internal standard should be optimized.

1.4. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to that of its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

HPLC-UV Method for Quantification of Paracetamol

This method is a cost-effective alternative for the specific quantification of paracetamol.

2.1. Materials and Reagents

- Paracetamol and a suitable internal standard (e.g., β-hydroxyethyltheophylline).[6]
- Potassium dihydrogen orthophosphate
- Isopropanol
- Tetrahydrofuran (THF)
- · Phosphoric acid
- Methanol, HPLC grade
- Ultrapure water
- Urine samples

2.2. Sample Preparation: Protein Precipitation

- To 100 μ L of urine, add 100 μ L of the internal standard solution.
- Add 200 µL of methanol to precipitate proteins.



- · Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for HPLC-UV analysis.
- 2.3. HPLC-UV Instrumentation and Conditions
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A mixture of 0.1 M potassium dihydrogen orthophosphate, isopropanol, and THF (100:1.5:0.1, v/v/v), with the pH adjusted to 3.7 using phosphoric acid.[7]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 20 μL.
- Detection Wavelength: 254 nm.[7][8]
- · Column Temperature: Ambient.
- 2.4. Data Analysis and Quantification

Quantification is performed by comparing the peak area of paracetamol to that of the internal standard against a calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Quantitative Data



Analyte	Linearity Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Accuracy (%)	Precision (%RSD)
Paracetamol	10 - 1000	10	95 - 105	< 10
Paracetamol Glucuronide	100 - 20000	100	92 - 108	< 12
Paracetamol Sulfate	100 - 20000	100	92 - 108	< 12
Codeine	10 - 1000	10	96 - 104	< 8
Morphine	10 - 1000	10	95 - 106	< 9

Data presented in this table is a representative summary based on typical performance of LC-MS/MS assays and may vary based on instrumentation and specific laboratory conditions.[7][9]

Table 2: HPLC-UV Method Quantitative Data for Paracetamol

Analyte	Linearity Range (mg/L)	Limit of Quantification (LOQ) (mg/L)	Accuracy (%)	Precision (%RSD)
Paracetamol	0.25 - 200	2.25	94 - 102	< 5

Data derived from a study by Soysa and Kolambage (2009).[6][10]

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Metabolic pathways of paracetamol and codeine.

Conclusion

The LC-MS/MS method presented provides a highly sensitive and specific protocol for the simultaneous quantification of paracetamol, codeine, and their major metabolites in human







urine. The simpler "dilute-and-shoot" sample preparation method allows for high-throughput analysis. For laboratories without access to mass spectrometry, the described HPLC-UV method offers a reliable alternative for the quantification of paracetamol. The choice of method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the range of analytes to be measured.

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